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molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464865

Procedure details

To a solution of 2-naphthol (26 g) in DMF (300 ml) is added sodium hydride (7.2 g of 60% dispersion). When gas evolution ceases, methyl 4-(chloromethyl)benzoate (32.9 g) and sodium iodide (10 g) are added, and the reaction mixture is stirred at 140° for 3 hr, and at 90° for an additional 18 hr. The mixture is cooled, poured into 2000 ml ice water, and the product extracted with 1:1 ether-hexane. The extracts are dried, filtered, and concentrated, providing methyl 4-(2-naphthyloxymethyl)benzoate as a tan solid (42.8 g, 91%). The ester is reduced with lithium aluminum hydride in THF in the usual fashion, and the resulting benzyl alcohol is converted by Swern oxidation (oxalyl chloride /DMSO) to 4-(2-naphthyloxymethyl)benzaldehyde. By the method of example 1, this is converted to the title compound, obtained as a pale yellow solid, mp. 213°-215° after recrystallization from hexane-ethyl acetate.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[H-].[Na+].Cl[CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1.[I-].[Na+]>CN(C=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 140° for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° for an additional 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted with 1:1 ether-hexane
CUSTOM
Type
CUSTOM
Details
The extracts are dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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